molecular formula C16H27LiN7O7P B018475 8-(6-Aminohexyl)amino-adenosine 5/'-monophosphate lithium salt CAS No. 102029-82-3

8-(6-Aminohexyl)amino-adenosine 5/'-monophosphate lithium salt

Cat. No.: B018475
CAS No.: 102029-82-3
M. Wt: 468.4 g/mol
InChI Key: QAANYDRGGFZBII-UHFFFAOYSA-N
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Description

8-(6-Aminohexyl)amino-adenosine 5/'-monophosphate lithium salt is a synthetic compound with the molecular formula C16H28N7O7P and a molecular weight of 461.41 g/mol . This compound is notable for its applications in biochemical research, particularly as a ligand in affinity chromatography.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-(6-Aminohexyl)amino-adenosine 5/'-monophosphate lithium salt typically involves the following steps:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Synthesis: Large-scale reactors are used to combine adenosine 5/'-monophosphate with 6-aminohexylamine.

    Optimization: Reaction conditions are optimized for yield and purity, including temperature control and pH adjustments.

    Purification: Industrial purification methods include crystallization and large-scale chromatography.

Types of Reactions:

    Substitution Reactions: The primary amine group can undergo substitution reactions with various electrophiles.

    Oxidation and Reduction: The compound can participate in redox reactions, particularly involving the adenine moiety.

Common Reagents and Conditions:

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used under mild conditions.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Major Products:

    Substitution Products: Derivatives with modified amino groups.

    Oxidation Products: Oxidized forms of the adenine ring.

    Reduction Products: Reduced forms of the adenine ring or the phosphate group.

Chemistry:

  • Used as a ligand in affinity chromatography for the purification of proteins and nucleic acids.

Biology:

  • Investigated for its role in cellular signaling pathways due to its structural similarity to adenosine monophosphate.

Medicine:

  • Potential applications in drug delivery systems and as a therapeutic agent in nucleotide-based therapies.

Industry:

  • Utilized in the development of biosensors and diagnostic assays.

Comparison with Similar Compounds

    Adenosine 5/'-monophosphate: Lacks the aminohexyl group, making it less versatile in affinity chromatography.

    8-(6-Aminohexyl)amino-adenosine: Similar structure but without the phosphate group, affecting its solubility and reactivity.

Uniqueness: 8-(6-Aminohexyl)amino-adenosine 5/'-monophosphate lithium salt is unique due to its combined features of an aminohexyl chain and a phosphate group, enhancing its utility in biochemical applications.

Properties

InChI

InChI=1S/C16H28N7O7P.Li/c17-5-3-1-2-4-6-19-16-22-10-13(18)20-8-21-14(10)23(16)15-12(25)11(24)9(30-15)7-29-31(26,27)28;/h8-9,11-12,15,24-25H,1-7,17H2,(H,19,22)(H2,18,20,21)(H2,26,27,28);
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAANYDRGGFZBII-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Li].C1=NC(=C2C(=N1)N(C(=N2)NCCCCCCN)C3C(C(C(O3)COP(=O)(O)O)O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H28LiN7O7P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60585060
Record name PUBCHEM_16218901
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60585060
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

468.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

102029-82-3
Record name PUBCHEM_16218901
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60585060
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
8-(6-Aminohexyl)amino-adenosine 5/'-monophosphate lithium salt
Reactant of Route 2
8-(6-Aminohexyl)amino-adenosine 5/'-monophosphate lithium salt
Reactant of Route 3
8-(6-Aminohexyl)amino-adenosine 5/'-monophosphate lithium salt
Reactant of Route 4
8-(6-Aminohexyl)amino-adenosine 5/'-monophosphate lithium salt
Reactant of Route 5
8-(6-Aminohexyl)amino-adenosine 5/'-monophosphate lithium salt
Reactant of Route 6
8-(6-Aminohexyl)amino-adenosine 5/'-monophosphate lithium salt

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